molecular formula C22H20FN3O2 B590954 5-FluoroNPB-22 CAS No. 1445579-79-2

5-FluoroNPB-22

Cat. No.: B590954
CAS No.: 1445579-79-2
M. Wt: 377.4 g/mol
InChI Key: DZNDVBLSHUYZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro NPB-22: is a synthetic cannabinoid and an analog of NPB-22. It is structurally characterized by the addition of a fluorine atom to the terminal carbon of the alkyl chain. . It is primarily used in forensic and research applications, and its physiological and toxicological properties have not been extensively evaluated .

Biochemical Analysis

Biochemical Properties

The predominant metabolic pathway for 5-Fluoro NPB-22 is ester hydrolysis, yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation . For 5-Fluoro NPB-22, oxidative defluorination occurs, forming NPB-22 metabolites .

Cellular Effects

Like other synthetic cannabinoids, it is expected to interact with the CB1 and CB2 cannabinoid receptors . These interactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

5-Fluoro NPB-22 acts as a full agonist at the CB1 and CB2 cannabinoid receptors . Its binding affinity at these receptors influences its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Like other synthetic cannabinoids, it’s likely that its effects vary with dosage, and high doses could potentially have toxic or adverse effects .

Metabolic Pathways

5-Fluoro NPB-22 undergoes several metabolic transformations, including dihydroxylation, dihydrodiol formation, oxidative defluorination, oxidative defluorination to carboxylic acid, ester hydrolysis, and glucosidation . These metabolic pathways involve various enzymes and cofactors .

Transport and Distribution

Like other synthetic cannabinoids, it’s likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Like other synthetic cannabinoids, it’s likely that it’s directed to specific compartments or organelles based on various targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro NPB-22 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-fluoro NPB-22 is primarily used in forensic and toxicological research to study the effects and metabolism of synthetic cannabinoids. It is also utilized in analytical chemistry for the development of detection methods using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Uniqueness: 5-fluoro NPB-22 is unique due to the presence of the fluorine atom, which can influence its binding affinity and metabolic stability. This structural modification can result in different pharmacological and toxicological profiles compared to its analogs .

Properties

IUPAC Name

quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNDVBLSHUYZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016920
Record name Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445579-79-2
Record name 5-Fluoro-NPB-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-NPB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does 5-Fluoro NPB-22 differ from other synthetic cannabinoids like (±)5-epi-CP55,940 in its effects on cancer cells?

A1: While both 5-Fluoro NPB-22 and (±)5-epi-CP55,940 demonstrated growth inhibitory effects against prostate and pancreatic cancer cell lines [], their mechanisms of action diverge. (±)5-epi-CP55,940 primarily induces caspase-mediated apoptosis, a form of programmed cell death, and this effect is mediated through the cannabinoid receptor CB2 []. In contrast, 5-Fluoro NPB-22 does not primarily trigger apoptosis. Instead, it leads to the formation of cytosolic vacuoles and increased LC3-II, suggestive of autophagy, another cellular process involved in degrading and recycling cellular components []. Furthermore, 5-Fluoro NPB-22 causes cell cycle arrest at the S and G2/M phases, hindering cell division []. Interestingly, combining 5-Fluoro NPB-22 with hydroxychloroquine, an autophagy inhibitor, enhances apoptosis in these cancer cells, suggesting a potential synergistic effect []. This difference in cellular response highlights the distinct mechanisms employed by these synthetic cannabinoids and underscores the need for further research to fully elucidate their therapeutic potential.

Q2: What research avenues are being considered to further explore the anti-cancer potential of 5-Fluoro NPB-22?

A2: Given the promising in vitro results, further research is crucial to determine the safety and efficacy of 5-Fluoro NPB-22 in vivo. Preclinical studies using animal models of prostate and pancreatic cancer are warranted to evaluate the compound's antitumor activity, optimal dosage, and potential side effects []. Investigating the synergistic effects observed when combining 5-Fluoro NPB-22 with autophagy inhibitors, such as hydroxychloroquine, could also reveal novel therapeutic strategies []. Moreover, understanding the precise molecular targets and pathways engaged by 5-Fluoro NPB-22 is crucial for optimizing its therapeutic application and potentially designing more potent and selective analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.